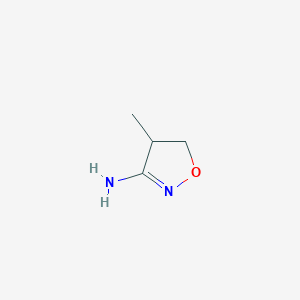

4-Methyl-4,5-dihydroisoxazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

4-methyl-4,5-dihydro-1,2-oxazol-3-amine |

InChI |

InChI=1S/C4H8N2O/c1-3-2-7-6-4(3)5/h3H,2H2,1H3,(H2,5,6) |

InChI Key |

GRIUVULAQKZYCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CON=C1N |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dihydroisoxazol 3 Amine Scaffolds and 4 Methyl Derivatives

Uncatalyzed and Catalyzed Synthetic Routes

The formation of the 4,5-dihydroisoxazole ring can be achieved through both uncatalyzed and catalyzed reactions. The choice of method often depends on the desired substitution pattern, stereochemistry, and the nature of the available starting materials.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely used methods for the synthesis of 4,5-dihydroisoxazoles (also known as 2-isoxazolines) is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. researchgate.net This reaction is a type of 1,3-dipolar cycloaddition, a concept for which Rolf Huisgen was a key developer. researchgate.net

The 1,3-dipolar cycloaddition of nitrile oxides to carbon-carbon double bonds has a rich history as a fundamental tool for constructing five-membered heterocyclic rings. researchgate.net Early work established the feasibility of this transformation, and subsequent research has focused on expanding its scope, understanding its mechanistic details, and controlling its selectivity. The reaction provides a direct route to the isoxazoline (B3343090) ring system, which is a versatile intermediate in organic synthesis. researchgate.net Over the years, numerous advancements have been made, particularly in the methods for generating the often unstable nitrile oxide intermediates and in the use of catalysis to influence the reaction's outcome. rsc.org

The cycloaddition of a nitrile oxide to an unsymmetrical alkene can theoretically lead to two different regioisomers: 3,5-disubstituted and 3,4-disubstituted 4,5-dihydroisoxazoles. The regiochemical outcome is primarily governed by the electronic and steric properties of both the nitrile oxide and the alkene. Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This typically leads to the formation of 3,5-disubstituted isoxazolines. researchgate.net

Furthermore, the reaction can be stereoselective, with the stereochemistry of the alkene being transferred to the newly formed stereocenters in the isoxazoline ring. For instance, the cycloaddition to chiral allylic alcohols can proceed with high diastereoselectivity, which can be influenced by metal chelation that directs the approach of the nitrile oxide. chem-station.com

Nitrile oxides are often unstable and prone to dimerization to form furoxans. chem-station.com Consequently, they are most commonly generated in situ in the presence of the alkene dipolarophile. Several methods are available for the in situ generation of nitrile oxides:

Dehydrohalogenation of Hydroximoyl Halides: This is a classic method that involves the treatment of a hydroximoyl halide (typically a chloride or bromide) with a base, such as triethylamine. researchgate.net

Oxidation of Aldoximes: A variety of oxidizing agents can be used to convert aldoximes to nitrile oxides. Reagents like chloramine-T, N-bromosuccinimide (NBS), and sodium hypochlorite (B82951) are commonly employed.

Dehydration of Primary Nitroalkanes: This method provides another route to nitrile oxides, often facilitated by reagents like phenyl isocyanate.

The choice of method for generating the nitrile oxide can depend on the substrate and the desired reaction conditions.

To synthesize 4,5-dihydroisoxazol-3-amines via a cycloaddition approach, a precursor to the 3-amino group must be incorporated into the nitrile oxide component. A common strategy is to use cyanamide (B42294) as the nitrile oxide precursor. However, due to the challenges in handling cyanamide-derived nitrile oxides, an alternative and more practical approach involves the use of a protected amino group or a functional group that can be readily converted to an amine. For instance, a nitrile oxide bearing a group that can be later transformed into an amino group can be reacted with an appropriate alkene.

For the synthesis of 4-methyl-4,5-dihydroisoxazol-3-amine, the cycloaddition would involve a nitrile oxide precursor to the 3-amino group and an alkene such as 2-methylpropene. The regioselectivity of this reaction would be expected to yield the 4-methyl-substituted isoxazoline.

Condensation Reactions for Dihydroisoxazol-3-amine Synthesis

An alternative and often more direct route to 3-amino-4,5-dihydroisoxazoles involves the cyclocondensation of a suitable three-carbon precursor with hydroxylamine (B1172632). This approach is particularly useful for the synthesis of 3-aminoisoxazole (B106053) and its dihydro derivatives.

A plausible and direct method for the synthesis of 4,5-dihydroisoxazol-3-amines is the reaction of α,β-unsaturated nitriles with hydroxylamine. This reaction proceeds through the nucleophilic addition of hydroxylamine to the carbon-carbon double bond, followed by intramolecular cyclization of the resulting β-hydroxyamino nitrile intermediate. The amino group at the C3 position is derived directly from the nitrile functionality of the starting material.

For the specific synthesis of this compound, a suitable starting material would be an α,β-unsaturated nitrile bearing a methyl group at the β-position, such as 3-methylcrotononitrile. The reaction with hydroxylamine would be expected to proceed via Michael addition, followed by cyclization to yield the desired product. The regioselectivity of the initial nucleophilic attack and the subsequent cyclization are key factors in determining the final structure.

Another related condensation approach involves the reaction of β-ketonitriles with hydroxylamine. This method is a well-established route to 3-aminoisoxazoles. researchgate.net While this typically leads to the aromatic isoxazole (B147169), under certain conditions, it is conceivable that the dihydroisoxazole (B8533529) could be an intermediate or a final product, depending on the substrate and reaction conditions. For instance, the reaction of 2-methyl-3-oxobutanenitrile (B1198327) with hydroxylamine could potentially lead to this compound.

The table below summarizes the key synthetic methodologies:

| Synthetic Method | Key Reactants | Product Type | Notes |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkene | 4,5-Dihydroisoxazole | General and versatile method. nih.gov |

| Condensation | α,β-Unsaturated Nitrile + Hydroxylamine | 4,5-Dihydroisoxazol-3-amine | Direct route to the 3-amino derivative. |

| Condensation | β-Ketonitrile + Hydroxylamine | 3-Aminoisoxazole (potentially dihydro-) | A common route to the aromatic analog. researchgate.net |

Condensation of Carbonyl Compounds with Hydroxylamine Derivatives

The condensation of carbonyl compounds with hydroxylamine or its derivatives is a fundamental and widely utilized method for constructing the isoxazoline ring. This approach typically involves the reaction of a β-functionalized ketone or aldehyde with hydroxylamine, leading to the formation of an oxime intermediate which subsequently undergoes intramolecular cyclization. A key step is the formation of the N-O bond, which defines the isoxazole core.

This method has been refined to offer mild, efficient, and environmentally conscious pathways for converting aliphatic, alicyclic, and aromatic carbonyl compounds into their corresponding oximes, which are precursors to the dihydroisoxazole ring. researchgate.net For instance, the reaction can be facilitated to produce high yields even with sterically hindered ketones. researchgate.net The process involves reacting a compound containing an unreactive carbonyl group with a nitrogenous carbonyl addition reagent like hydroxylamine. google.com In a buffered solution, free hydroxylamine can be generated from hydroxylamine hydrochloride and sodium acetate, which then reacts with a ketone. google.com

A notable application of this principle is seen in the synthesis of 4-arylmethylidene-3-methyl-4,5-dihydroisoxazol-5-ones. These compounds are synthesized through the condensation reactions of aromatic aldehydes with 3-methyl-4,5-dihydroisoxazol-5-one. researchgate.net This reaction highlights the versatility of using pre-formed isoxazole derivatives as substrates for further functionalization.

Approaches Utilizing Sulfonamide and Phosphonate (B1237965) Linkages

The incorporation of sulfonamide and phosphonate groups into the 4,5-dihydroisoxazole scaffold is of significant interest due to the unique physicochemical and biological properties these moieties can impart. Synthetic strategies have been developed to create hybrid molecular platforms that combine the dihydroisoxazole ring with these functional groups.

One prominent approach involves the 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles containing a phosphonate or a related group. For example, a practical method has been developed for synthesizing an isoxazoline platform decorated with a dimethylphosphinoyl (P(O)Me2) group. nuph.edu.ua This involves the base-promoted interaction of halogenoximes with dimethyl(vinyl)phosphine oxide under mild conditions. nuph.edu.uanuph.edu.ua The nitrile oxides are generated in situ from the corresponding halogenoximes, which then react with the vinylphosphine oxide to yield the 5-P(O)Me2 substituted isoxazoline. nuph.edu.uanuph.edu.ua While this reaction is regioselective, providing only the 5-substituted isomer, it has been found to be non-stereoselective. nuph.edu.ua

Similarly, sulfonamide functionalities can be incorporated. While direct synthesis of the ring using a sulfonamide linkage is less common, sulfonamide groups can be readily appended to the dihydroisoxazole-3-amine core. For example, the reduction of a nitroimidazole-sulfonamide can afford the corresponding aminoimidazole-sulfonamide, demonstrating a viable route to aminosulfonamide heterocycles. nih.gov General methods for creating sulfonamides, such as the one-pot synthesis from carboxylic acids and amines via copper-catalyzed aromatic decarboxylative halosulfonylation, provide tools that can be adapted for the functionalization of dihydroisoxazole intermediates. princeton.edu

Multi-Component Reactions (MCRs) Towards 4,5-Dihydroisoxazol-3-amines and Related Systems

Multi-component reactions (MCRs), where more than two starting materials react in a single operation to form a product containing portions of all reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govnih.gov These reactions are particularly well-suited for the synthesis of heterocyclic scaffolds like 4,5-dihydroisoxazol-3-amines.

A relevant example is the three-component reaction for the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. This reaction involves the coupling of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride in two consecutive steps. researchgate.net Such strategies provide a straightforward and efficient pathway to highly functionalized isoxazole systems. Isocyanide-based multicomponent reactions are also a powerful tool for the synthesis of various heterocycles and can be adapted for isoxazole derivatives. mdpi.com Similarly, catalyst-free, three-component coupling reactions have been developed that fuse secondary amines and aldehydes with azidomaleimides, demonstrating the potential for creating complex, multifunctional molecules in a single pot. nih.govfigshare.com

One-Pot Cyclocondensation Strategies

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by avoiding lengthy separation processes and the purification of intermediate compounds. This approach is highly effective for the synthesis of 4,5-dihydroisoxazole derivatives.

A prominent one-pot strategy is the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ, with various olefins to provide 4,5-dihydroisoxazoles. nih.gov This procedure is practical, efficient, and yields products of excellent purity (95%) in good yields (60-83%). nih.gov The in situ generation of the nitrile oxide, typically from an oxime precursor, followed by its immediate reaction with a dipolarophile in the same reaction vessel, streamlines the synthesis. nuph.edu.uanih.gov This methodology has been successfully applied to create isoxazoline–dimethylphosphine oxide hybrids through the interaction of halogenoximes with dimethyl(vinyl)phosphine oxide. nuph.edu.ua

One-pot protocols are also described for synthesizing various heterocyclic systems that share mechanistic principles with dihydroisoxazole synthesis. These include the preparation of 1,4-disubstituted piperazine-2,5-diones from an amine and chloroacetyl chloride, where a chloroacetamide intermediate is cyclized in situ. researchgate.net Another example is the efficient conversion of aromatic amines into azides and their subsequent "click reaction" with alkynes to form triazoles without isolating the azide (B81097) intermediates. nih.gov These examples underscore the broad utility and efficiency of one-pot cyclocondensation strategies in heterocyclic chemistry.

| Product Scaffold | Key Reactants | Strategy | Yield | Reference |

|---|---|---|---|---|

| 4,5-Dihydroisoxazoles | Nitrile oxides (in situ), Olefins | 1,3-Dipolar cycloaddition | 60-83% | nih.gov |

| Isoxazoline-phosphine oxides | Halogenoximes, Dimethyl(vinyl)phosphine oxide | Base-promoted in situ nitrile oxide generation and cycloaddition | Moderate | nuph.edu.ua |

| 1,2,3-Triazoles | Aromatic amines, Azidotrimethylsilane, Alkynes | In situ azide formation followed by Cu(I)-catalyzed cycloaddition | Excellent | nih.gov |

Catalyst-Free and Solvent-Free Condensation Approaches

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that minimize or eliminate the use of catalysts and solvents. These approaches reduce environmental impact, simplify product purification, and can lower costs.

A notable example in the synthesis of isoxazole derivatives is the condensation of aromatic aldehydes with 3-methyl-4,5-dihydroisoxazol-5-one. This reaction can be carried out effectively under solvent-free conditions, either by grinding the reactants together at room temperature or by heating, without the need for any catalyst. researchgate.net This method is environmentally friendly, features a simple work-up procedure, and provides the desired 4-arylmethylidene-3-methyl-4,5-dihydroisoxazol-5-one derivatives in yields ranging from 70% to 85%. researchgate.net

The development of catalyst-free multicomponent reactions is also a significant area of research. For instance, the synthesis of amidinomaleimides from azidomaleimides, aldehydes, and secondary amines proceeds under mild, catalyst-free conditions. nih.govfigshare.com Similarly, the synthesis of N-nitroso compounds from secondary amines using tert-butyl nitrite (B80452) can be performed under solvent-free conditions, offering broad substrate scope and excellent yields. rsc.org These methodologies highlight a shift towards more sustainable synthetic practices in organic chemistry.

| Reaction Type | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Condensation | Aromatic aldehydes, 3-Methyl-4,5-dihydroisoxazol-5-one | Grinding (RT) or Heating; Solvent-free | 70-85% | researchgate.net |

| Amide Synthesis | Carboxylic acid, Urea | Trituration and direct heating; Solvent-free | Good | researchgate.net |

| N-Nitrosation | Secondary amines, tert-Butyl nitrite | Room Temperature or 45 °C; Solvent-free | >91% | rsc.org |

| Three-Component Coupling | Azidomaleimides, Aldehydes, Secondary amines | Mild heating (40 °C); Catalyst-free | High | nih.govfigshare.com |

Green Chemistry Principles in Dihydroisoxazol-3-amine Synthesis

The application of green chemistry principles is crucial for the sustainable development of chemical processes. This involves designing reactions that maximize atom economy, use less hazardous chemicals, employ safer solvents, and minimize waste. rsc.org The synthesis of dihydroisoxazole-3-amine and related heterocycles has benefited from the adoption of these principles.

Use of Environmentally Benign Solvents (e.g., Water)

The replacement of volatile and often toxic organic solvents with environmentally benign alternatives is a core tenet of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, availability, and low cost. mdpi.com

The synthesis of 4,5-dihydroisoxazole derivatives has been successfully performed in aqueous media. For example, a novel N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin was synthesized in water using ultrasound as a green energy source. mdpi.com The reaction involves the 1,3-dipolar cycloaddition between an N-allyl saccharin (B28170) and a nitrile oxide generated in situ, providing the product in 80% yield. mdpi.com Similarly, eco-friendly procedures for the conversion of carbonyl compounds to oximes, key intermediates for dihydroisoxazoles, have been developed using novel ionic liquid catalytic systems in water. researchgate.net The synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones can also be achieved using aqueous ethanol (B145695) as the reaction medium. researchgate.net These examples demonstrate that water can be a highly effective solvent for key steps in the synthesis of the 4,5-dihydroisoxazole scaffold, often facilitating product isolation due to the low solubility of organic products in the aqueous phase. mdpi.com

Application of Nanocatalysts and Organocatalysts

The quest for greener and more efficient chemical transformations has led to the exploration of nanocatalysts and organocatalysts in heterocyclic synthesis. While direct literature on the synthesis of this compound using these catalysts is specific, principles can be drawn from the synthesis of related isoxazole and other heterocyclic structures.

Organocatalysts, particularly bases like N,N-Diisopropylethylamine (DIPEA), are instrumental in promoting [3+2] cycloaddition reactions. d-nb.info In the synthesis of 3,4,5-trisubstituted isoxazoles, an organocatalyst mediates the reaction by deprotonating a 1,3-diketone to form a carbanion, which then reacts with a nitrile oxide. d-nb.info This enolate-mediated cycloaddition highlights a pathway that avoids the use of metal catalysts. d-nb.info

Nanocatalysts offer advantages such as high surface area, stability, and reusability. For instance, in the synthesis of 1,4-dihydropyridines, an inorganic–organic hybrid nanocatalyst, silica-bonded sulfuric acid on a KIT-5 support (SO3H-KIT-5), has demonstrated high efficiency at room temperature under solvent-free conditions. nih.gov Another example is the use of βCD/Im2@silica (B1680970), which required the shortest reaction time and lowest catalyst loading to yield desired products in high yields. nih.gov The principles of these supported acid and functionalized silica nanoparticle catalysts could be applied to catalyze the cyclization steps in dihydroisoxazole synthesis, potentially leading to milder reaction conditions and improved yields.

Table 1: Examples of Nanocatalysts and Organocatalysts in Heterocyclic Synthesis

| Catalyst | Reaction Type / Product | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| DIPEA (Organocatalyst) | [3+2] Cycloaddition / 3,4,5-Trisubstituted Isoxazoles | 95% Water, 5% Methanol, Room Temp, 1-2h | Not specified | d-nb.info |

| SO3H-KIT-5 (Nanocatalyst) | Hantzsch Reaction / 1,4-Dihydropyridines | Solvent-free, Room Temp, 60 min | 87 | nih.gov |

| βCD/Im2-silica (Nanocatalyst) | Hantzsch Reaction / 1,4-Dihydropyridines | Solvent-free, 90 °C, 15 min | 98 | nih.gov |

| FeCl3 (Lewis Acid Catalyst) | Cascade Addition / 4,5-Dihydroisoxazoles | Ethanol | Good yields | bohrium.comresearchgate.net |

Microwave and Ultrasound-Assisted Synthesis

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. mdpi.comnih.govmdpi.com

Microwave-assisted synthesis has been successfully employed for preparing various isoxazole and related heterocyclic scaffolds. researchgate.netorganic-chemistry.org For example, the synthesis of 3,5-diaryl isoxazoles from chalcones and hydroxylamine can be efficiently conducted under microwave irradiation. researchgate.net Similarly, microwave-assisted one-pot, three-component protocols have been developed for pyrazolo[3,4-d]pyrimidin-4-ones, achieving poor-to-good yields in just 55 minutes at 160 °C. nih.gov This method's efficiency stems from the rapid, uniform heating of the reaction mixture, which accelerates the rate-determining steps of the cyclization process. organic-chemistry.org

Ultrasound-assisted synthesis operates through acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. This technique has been used for the simple, catalyst-free, one-pot, three-component synthesis of spiro[indole-3,4′-pyrazolo[3,4-e] researchgate.netresearchgate.netthiazepines] in aqueous media at room temperature, resulting in excellent yields and short reaction times. mdpi.com The combination of green solvents like water with ultrasound irradiation represents a particularly environmentally benign approach to complex molecule synthesis. mdpi.com

Table 2: Comparison of Microwave/Ultrasound-Assisted vs. Conventional Methods

| Product Scaffold | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidin-4-ones | Microwave (One-pot, 3-component) | 55 min | Poor to Good | nih.gov |

| Spiro[indole-3,4′-pyrazolo[3,4-e] researchgate.netresearchgate.netthiazepines] | Ultrasound (One-pot, 3-component) | Short | Excellent | mdpi.com |

| 2-Aryl-2-oxazolines | Microwave (PPE/CHCl3) | Short | Up to 95 | organic-chemistry.org |

| Pyrazolo[1,5-a]pyrimidines | Microwave | 15 min | 90-95 | nih.gov |

Precursor Design and Intermediate Chemistry for this compound

The specific structure of this compound necessitates careful design of starting materials and a clear understanding of the reaction intermediates involved in the ring-forming cyclization.

Synthesis of Ketone/Aldehyde Precursors

The synthesis of the target molecule hinges on the availability of suitable carbonyl precursors. The formation of the 4,5-dihydroisoxazole ring typically involves the reaction of hydroxylamine with an α,β-unsaturated ketone or aldehyde. To install the methyl group at the 4-position, a precursor such as methyl vinyl ketone (3-buten-2-one) or a related α,β-unsaturated carbonyl compound is required.

A general and versatile method for preparing key intermediates for nitrogenous heterocycles is the synthesis of enaminones. nih.gov Monodeuterated enaminones, for example, can be synthesized in a two-step sequence starting from methyl ketones. nih.gov The process involves a Claisen condensation with a formate (B1220265) ester followed by a reaction with dimethylamine. nih.gov The intermediate β-ketoaldehydes exist primarily in their enol form. nih.gov This strategy can be adapted to produce a variety of substituted β-ketoaldehyde and enaminone precursors necessary for building complex heterocyclic systems.

Another route to aldehyde precursors involves the transformation of protected amino acids. nuph.edu.ua This can be achieved through sequential reduction of the carboxylic acid to an alcohol, followed by oxidation to generate the corresponding aldehyde. nuph.edu.ua

Table 3: Synthesis of Carbonyl Precursors for Heterocycles

| Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Methyl Ketones | 1. NaH, DCO2Me; 2. Me2NH | β-Ketoaldehyde (enol form), Enaminone | nih.gov |

| N-Boc-protected amino acids | 1. Reduction; 2. Oxidation | Aldehydes | nuph.edu.ua |

| 2-Acetonaphthone | 1. NaH, HCO2Me; 2. Me2NH | Enaminone | nih.gov |

| Cyclopropyl methyl ketone | 1. NaH, HCO2Me; 2. Me2NH | Enaminone | nih.gov |

Role of Hydroxylamine Hydrochloride in Ring Formation

Hydroxylamine hydrochloride (NH2OH·HCl) is a fundamental reagent in the synthesis of isoxazole and dihydroisoxazole rings, serving as the source of the crucial N-O heteronucleus. nih.gov Its reaction with α,β-unsaturated carbonyl compounds is a classic and widely used method for constructing the 4,5-dihydroisoxazole scaffold. The reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the β-carbon of the unsaturated system (a Michael addition), followed by an intramolecular cyclization and dehydration to form the heterocyclic ring.

Recent methodologies have refined this process. An efficient approach involves an FeCl3-catalyzed cascade reaction between substituted 1,1-dicyanocyclopropanes and hydroxylamine hydrochloride in ethanol. bohrium.comresearchgate.net This procedure provides a facile route to functionalized 4,5-dihydroisoxazoles under mild conditions. bohrium.com A proposed mechanism involves the nucleophilic addition of hydroxylamine to one of the cyano groups, followed by intramolecular cyclization. researchgate.net Similarly, 5-hydroxy-4,5-dihydroisoxazoles can be synthesized through the condensation of 4-iodo-5-hydroxy-furan-2-ones with hydroxylamine hydrochloride under mild conditions, demonstrating the versatility of this key reagent. researchgate.net

Derivatization at the 3-Amino Position during or post-cyclization

Modification of the 3-amino group of the dihydroisoxazole ring is a key strategy for tuning the molecule's physicochemical and biological properties. This derivatization can be performed either after the ring has been formed (post-cyclization) or by incorporating a masked amino group during the synthesis that is later converted to the desired amine (pre-cyclization).

Post-cyclization derivatization is a common approach. The free amine at the 3-position can readily undergo standard reactions such as acylation. For instance, novel 4,5-dihydroisoxazole-containing benzamide (B126) derivatives have been synthesized, indicating a reaction between the amino group and a benzoic acid derivative to form an amide bond. nih.gov The pH of the reaction is a critical factor for complete derivatization, as an insufficiently basic environment can lead to incomplete reactions, particularly for more acidic amino acids. waters.com

An alternative strategy involves using a precursor functional group that can be converted to an amine after the cyclization is complete. This approach is useful if the free amino group interferes with the ring-forming reaction. A common precursor is the azido (B1232118) group (-N3), which is relatively unreactive under many cyclization conditions but can be cleanly reduced to an amino group (-NH2) in a subsequent step. nih.gov Another potential precursor is a nitrile or cyano group (-CN), which can be incorporated into the ring structure and subsequently transformed. For example, a carbonitrile function can be converted into a methylcarbimidate, demonstrating the synthetic flexibility of such groups. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Methyl 4,5 Dihydroisoxazol 3 Amine and Its Analogs

Ring Opening Reactions and Mechanisms

The 4,5-dihydroisoxazole ring is a valuable synthon in organic chemistry, in part because of its ability to undergo ring scission to reveal different functional groups. This reactivity is often triggered by bases, acids, or reducing agents, leading to the formation of acyclic structures.

Base-Catalyzed Rearrangements and Decarboxylation

Base-catalyzed rearrangements of isoxazole (B147169) derivatives, particularly those with acidic protons, are well-documented transformation pathways. In analogs of 4-methyl-4,5-dihydroisoxazol-3-amine, such as 3-unsubstituted isoxazol-5-ones, base-induced rearrangement can be initiated by deprotonation. For instance, the rearrangement of 4-nitro-3-isoxazol-5-one requires a base to abstract a proton from the C3 position, which induces the cleavage of the N-O bond and subsequent rearrangement to form products like cyanonitroacetate clockss.org. This mechanism highlights the importance of an abstractable proton alpha to the ring nitrogen for initiating ring scission clockss.org. While this compound itself lacks a highly acidic proton on the ring that would facilitate a similar rearrangement under mild basic conditions, its derivatives can be designed to undergo such transformations.

Decarboxylation is another significant reaction pathway for isoxazole analogs bearing a carboxylic acid group. Studies on 3-carboxy-2-isoxazolines have demonstrated that these compounds can undergo decarboxylation, providing a route to isoxazolines without the carboxyl functional group acs.org. Similarly, the decarboxylation of 3,5-dimethylisoxazole-4-carboxylic acid has also been investigated researchgate.net. These reactions typically proceed via thermal or catalyzed pathways, leading to the loss of carbon dioxide and the formation of a new C-H bond or a reactive intermediate.

Conversion to β-Keto Nitriles and 1,3-Amino Alcohol Derivatives

The dihydroisoxazole (B8533529) scaffold serves as a masked form of other valuable functional groups, which can be revealed through ring-opening reactions. For example, 3-halo-4,5-dihydroisoxazoles are known synthetic intermediates that can be converted into β-hydroxynitriles researchgate.net. This transformation typically involves the reduction of the N-O bond, which leads to ring cleavage and the formation of the corresponding acyclic nitrile.

Furthermore, the isoxazole ring system is a well-established precursor for synthesizing γ-amino alcohols chemrxiv.org. The conversion involves reductive cleavage of the N-O bond, which unmasks a β-hydroxy ketone or a related intermediate that can be further transformed into the target amino alcohol. While direct conversion of this compound to a 1,3-amino alcohol is not a direct single-step process, the underlying principle of using the isoxazole framework to construct the 1,3-amino alcohol motif is a key strategy in synthetic chemistry organic-chemistry.orgorganic-chemistry.orgnih.gov. This often involves multi-step sequences starting from the isoxazole core.

Mechanistic Investigations of Ring Scission

The mechanism of isoxazole ring scission is highly dependent on the substrate's substitution pattern and the reaction conditions. A primary mechanism involves base-induced deprotonation at a carbon adjacent to the ring nitrogen, which facilitates the cleavage of the weak N-O bond clockss.org. This is particularly relevant for isoxazolone systems. For instance, the base-promoted rearrangement of certain isoxazolo[4,5-b]pyridines proceeds through an initial ring-opening step triggered by the base beilstein-journals.org.

Another pathway for ring opening can be initiated by the nucleophilic attack at the C5 position of the dihydroisoxazole ring, especially after activation by a Lewis acid. This can lead to ring-opened intermediates that can be trapped or undergo further rearrangement nih.gov. The inherent strain of the five-membered ring and the weak N-O bond are the key thermodynamic driving forces for these ring-scission reactions.

Functional Group Interconversions at the 3-Amino Moiety

The 3-amino group of this compound behaves as a typical primary amine, providing a reactive site for various functionalization reactions without disrupting the heterocyclic core.

Acylation and Sulfamoylation Reactions

As a primary amine, the 3-amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. Similarly, it can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. These reactions are standard transformations for primary amines and allow for the introduction of a wide variety of substituents at the 3-position, enabling the modulation of the compound's physicochemical properties. The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent or the sulfur atom of the sulfonylating agent, followed by the elimination of a leaving group (e.g., chloride) to form the final product.

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl) | N-(4-methyl-4,5-dihydroisoxazol-3-yl)acetamide |

| This compound | Benzoyl Chloride (C₆H₅COCl) | N-(4-methyl-4,5-dihydroisoxazol-3-yl)benzamide |

| This compound | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-(4-methyl-4,5-dihydroisoxazol-3-yl)benzenesulfonamide |

| This compound | Methanesulfonyl Chloride (CH₃SO₂Cl) | N-(4-methyl-4,5-dihydroisoxazol-3-yl)methanesulfonamide |

Amine Exchange Reactions

The amino group at the C3 position of the dihydroisoxazole ring can be introduced or exchanged through nucleophilic substitution reactions. A versatile method for the synthesis of various 3-aminoisoxazolines involves the reaction of 3-bromoisoxazolines with different primary or secondary amines researchgate.net. In this process, the amine acts as a nucleophile, displacing the bromide ion from the C3 position. This reaction proceeds via an addition-elimination mechanism and provides a powerful tool for creating libraries of 3-amino-substituted dihydroisoxazole analogs researchgate.net. This strategy underscores the ability to modify the 3-amino substituent, allowing for the synthesis of compounds with diverse functionalities.

| Starting Material | Nucleophilic Amine | Product | Conditions |

|---|---|---|---|

| 3-Bromo-4-methyl-4,5-dihydroisoxazole | Aniline | 4-Methyl-N-phenyl-4,5-dihydroisoxazol-3-amine | Base, Organic Solvent |

| 3-Bromo-4-methyl-4,5-dihydroisoxazole | Piperidine | 3-(Piperidin-1-yl)-4-methyl-4,5-dihydroisoxazole | Base, Organic Solvent |

| 3-Bromo-4-methyl-4,5-dihydroisoxazole | Benzylamine | N-Benzyl-4-methyl-4,5-dihydroisoxazol-3-amine | Base, Organic Solvent |

Halogenation at the 3-Position

The 3-amino group on the 4,5-dihydroisoxazole ring serves as a synthetic handle for the introduction of halogens at this position. This transformation is significant as 3-halo-4,5-dihydroisoxazoles are valuable synthetic intermediates. researchgate.net The properties and reactivity of these halogenated compounds are intimately linked to the nature of the halogen substituent. researchgate.net

One potential pathway for halogenation is through a deaminative reaction. The conversion of primary amines to organic halides is a fundamental transformation in organic synthesis. nih.gov Modern methods allow for the deaminative halogenation of primary amines under mild conditions. For instance, using an N-anomeric amide as a nitrogen-deletion reagent in the presence of a halogen source like tetrabromomethane (CBr₄) or trichlorobromomethane (CCl₃Br) can effectively replace the amino group with a bromine atom. nih.gov This protocol is robust and tolerant of various functional groups, making it applicable to complex molecules. nih.gov

The resulting 3-bromo-Δ²-isoxazoline scaffold is particularly noteworthy. It functions as a manageable and accessible electrophilic warhead, capable of reacting with nucleophilic sites, which is a key feature in the design of enzyme inhibitors. researchgate.net The synthesis of 3-chloro-4,5-dihydroisoxazoles can also be achieved through several methods, including direct chlorination of the isoxazoline (B3343090) or a bromine-chlorine exchange. researchgate.net

Table 1: Reagents for Deaminative Halogenation of Primary Amines

| Halogen | Halogen Source | Reagent | Reference |

|---|---|---|---|

| Bromine | CBr₄, CCl₃Br | N-anomeric amide | nih.gov |

| Chlorine | CCl₄ | N-anomeric amide | nih.gov |

This interactive table summarizes common reagents used for the conversion of primary amines to the corresponding halides, a reaction pathway applicable to the 3-amino position of the dihydroisoxazole ring.

Transformations at the 4-Methyl and 5-Positions of the Dihydroisoxazole Ring

Electrophilic Aromatic Substitution on Substituted Phenyl Rings (if applicable to specific derivatives)

For analogs of this compound that incorporate a phenyl ring, typically at the 3- or 5-position, the aromatic ring can undergo electrophilic aromatic substitution (SEAr). wikipedia.org This class of reactions allows for the introduction of a wide range of functional groups onto the aromatic system. uomustansiriyah.edu.iq The reaction proceeds through a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (a benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The substituent already present on the benzene (B151609) ring profoundly affects both the rate of reaction and the regioselectivity (the position of the new substituent). wikipedia.org Substituents are classified as either activating (rate-increasing) or deactivating (rate-decreasing), and as ortho, para-directing or meta-directing. wikipedia.org

A 4,5-dihydroisoxazol-3-yl group attached to a phenyl ring would act as a deactivating group due to the electron-withdrawing nature of the imine C=N bond, directing incoming electrophiles to the meta position. Conversely, if the ring is attached via the C5 position, the directing effects would be more complex and depend on the other substituents. For example, in 3-(4'-butoxybiphenyl-4-yl)-5-pentyl-4,5-dihydroisoxazole, the biphenyl (B1667301) system is already substituted, and further electrophilic substitution would be directed by the existing alkoxy and alkyl groups. electronicsandbooks.comresearchgate.net

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents | Reference |

|---|---|---|---|

| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | wikipedia.org |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | wikipedia.orgyoutube.com |

| Sulfonation | SO₃ | Fuming H₂SO₄ | wikipedia.org |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | wikipedia.org |

This interactive table outlines key electrophilic aromatic substitution reactions that could be applied to phenyl-substituted analogs of this compound.

Reactions Involving Alkyl Side Chains

The 4-methyl group and other alkyl side chains on the dihydroisoxazole ring can undergo reactions characteristic of alkyl groups, most notably oxidation. The oxidation of alkyl side chains on aromatic rings is a well-established transformation. libretexts.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃/H₂SO₄) can oxidize an alkyl group to a carboxylic acid, provided the carbon attached to the ring (the benzylic carbon) has at least one hydrogen atom. libretexts.orgyoutube.com

While the 4-methyl group on the dihydroisoxazole ring is not benzylic, similar oxidative transformations can be considered, although the reaction conditions might need to be adjusted. The reactivity would depend on the stability of the dihydroisoxazole ring to the strong oxidizing conditions. In some cases, oxidation can lead to ring cleavage products. nih.gov For example, the oxidation of alkyl-substituted aromatic compounds can result in the formation of phenols and dihydroxybenzenes, followed by ring cleavage to yield organic acids. nih.gov

Stability and Degradation Pathways

The stability of the 4,5-dihydroisoxazole ring is a critical factor in its synthesis, storage, and application. The ring system is generally stable but can be induced to open under certain conditions.

Reductive cleavage of the N-O bond is a common transformation pathway for isoxazoles and their dihydro derivatives, often leading to β-enaminoketones or related structures. electronicsandbooks.com This reaction is a key step in the synthesis of various acyclic compounds from heterocyclic precursors.

The stability of related heterocyclic compounds has been shown to be highly dependent on pH. For instance, analogs of methcathinone (B1676376) are stable in acidic (pH 4) solutions but degrade in neutral-to-basic conditions. nih.gov The degradation rates increase with rising pH. For 4-methylmethcathinone, degradation in a pH 12 solution proceeds through two main pathways, one involving oxidation and subsequent cleavage to form 4-methylbenzoic acid and another involving N-acetylation. nih.gov The involvement of dissolved oxygen was suggested, as antioxidants could suppress the degradation. nih.gov It is plausible that this compound and its analogs would exhibit similar pH-dependent stability, with potential degradation under strongly alkaline conditions.

Furthermore, electrophilic fluorinating agents can induce a ring-opening fluorination of isoxazoles, leading to α-fluorocyanoketones. researchgate.net This suggests that the dihydroisoxazole ring, while relatively stable, can be susceptible to cleavage under specific electrophilic or oxidative conditions.

Theoretical and Computational Investigations of 4 Methyl 4,5 Dihydroisoxazol 3 Amine and Its Dihydroisoxazole Analogues

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for predicting the properties of molecules, offering insights that complement and guide experimental work. For 4-Methyl-4,5-dihydroisoxazol-3-amine and its analogues, these methods provide a detailed picture of their geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized molecular geometry and electronic properties of chemical compounds. nih.gov For dihydroisoxazole (B8533529) derivatives, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311G+(d,p) or 6-311++G(d,p), are commonly employed to find the lowest energy conformation of the molecule in the gas phase. mdpi.comresearchgate.net

This process involves calculating bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to a stationary point on the potential energy surface. scirp.org A comparison between the theoretically calculated parameters and those determined experimentally via X-ray crystallography often shows good agreement, validating the computational model. mdpi.com For instance, in a study on (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179), DFT was used to compare the optimized structure with the solid-state structure, confirming the molecular conformation. mdpi.com These calculations provide fundamental data on the three-dimensional arrangement of atoms, which is crucial for understanding the molecule's interactions and reactivity.

HOMO-LUMO Energy Analysis for Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For dihydroisoxazole analogues, the HOMO-LUMO gap has been calculated to predict their electronic behavior. A smaller energy gap suggests that the molecule is more polarizable and will be more reactive in chemical reactions. These calculations help in understanding the charge transfer interactions that can occur within the molecule. mdpi.com

Below is a table of calculated FMO energies for representative dihydroisoxazole analogues:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate mdpi.com | -6.5601 | -1.9053 | 4.6548 |

| Spiroisoxazoline derivative 3a researchgate.net | -6.325 | -1.996 | 4.329 |

| Spiroisoxazoline derivative 3b researchgate.net | -6.424 | -2.102 | 4.322 |

| Spiroisoxazoline derivative 3c researchgate.net | -5.887 | -1.613 | 4.274 |

| Spiroisoxazoline derivative 3d researchgate.net | -6.177 | -1.828 | 4.349 |

This data is based on DFT/B3LYP calculations and illustrates the typical range of FMO energies for this class of compounds.

Thermodynamic Parameters and Stability Predictions

Theoretical calculations can also predict the thermodynamic properties of molecules, such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m), at different temperatures. mdpi.com These parameters are derived from the vibrational frequencies calculated using DFT. By analyzing these properties, one can predict the thermal stability of a compound and how its energy state changes with temperature. scirp.org

The standard procedure involves performing frequency calculations on the optimized geometry at a specific level of theory (e.g., B3LYP/6-311G(d,p)). The results typically show that as the temperature increases, the values of heat capacity, entropy, and enthalpy also increase, which is attributed to the intensification of molecular vibrations. mdpi.com These computational predictions are valuable for understanding the stability and behavior of dihydroisoxazole derivatives under various thermal conditions.

Below is a representative table illustrating how thermodynamic properties change with temperature, based on DFT calculations for a heterocyclic compound. mdpi.com

| Temperature (K) | Heat Capacity, C⁰p,m (J·mol⁻¹·K⁻¹) | Entropy, S⁰m (J·mol⁻¹·K⁻¹) | Enthalpy, H⁰m (kJ·mol⁻¹) |

| 100.0 | 258.98 | 567.12 | 19.53 |

| 200.0 | 443.08 | 808.43 | 55.48 |

| 298.15 | 610.15 | 1024.17 | 107.01 |

| 400.0 | 769.11 | 1243.66 | 176.65 |

| 500.0 | 900.22 | 1451.98 | 260.91 |

| 600.0 | 1005.18 | 1644.25 | 356.32 |

This data demonstrates the typical trends in calculated thermodynamic properties as a function of temperature.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid state, or crystal packing, is governed by a complex network of intermolecular interactions. Understanding these forces is essential for predicting crystal structures and material properties. For dihydroisoxazole analogues, Hirshfeld surface analysis and Non-Covalent Interaction (NCI) analysis are powerful computational techniques used to visualize and quantify these interactions.

Hirshfeld Surface Analysis for Hydrogen Bonding and Other Interactions

For dihydroisoxazole derivatives, these analyses have revealed the prevalence of H···H, O···H/H···O, and C···H/H···C contacts. These interactions, particularly hydrogen bonds, play a crucial role in forming the three-dimensional supramolecular architecture of the crystal. mdpi.comresearchgate.net

The following table summarizes the percentage contributions of the most significant intermolecular contacts for several dihydroisoxazole analogues, as determined by Hirshfeld surface analysis.

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Other Contacts (%) |

| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate mdpi.com | 28.9 | 26.7 | 15.8 | 28.6 (incl. Cl···H, S···H, etc.) |

| Spiroisoxazoline derivative 3a researchgate.net | 51.5 | 23.4 | 14.1 | 11.0 |

| Spiroisoxazoline derivative 3b researchgate.net | 44.9 | 21.6 | 13.9 | 19.6 (incl. Cl···H) |

| Spiroisoxazoline derivative 3c researchgate.net | 45.4 | 26.7 | 15.0 | 12.9 |

| Spiroisoxazoline derivative 3d researchgate.net | 42.1 | 25.1 | 14.2 | 18.6 (incl. Cl···H) |

This data highlights the diversity and relative importance of non-covalent interactions in the crystal packing of these compounds.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient)

Non-Covalent Interaction (NCI) analysis provides a qualitative and visual tool to study the nature of weak interactions in molecular systems. This method is based on the electron density (ρ) and its reduced density gradient (RDG). dergipark.org.tr By plotting the RDG against the electron density, it is possible to identify and visualize regions corresponding to different types of non-covalent interactions. dergipark.org.trdergipark.org.tr

The resulting 3D visualization maps these interactions onto the molecular structure. Typically, strong attractive interactions like hydrogen bonds are shown in blue, weak van der Waals interactions are in green, and strong repulsive interactions (steric clashes) are in red. researchgate.net For a derivative of 4,5-dihydroisoxazole, RDG analysis was used to study weak, strong attraction, and strong repulsion interactions within the molecule, providing a deeper understanding of its intramolecular and intermolecular forces. dergipark.org.tr This technique complements Hirshfeld analysis by providing a more detailed picture of the spatial distribution and nature of these crucial, structure-defining interactions. maxapress.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound and its analogues, methods like Density Functional Theory (DFT) are employed to calculate NMR chemical shifts and vibrational frequencies, which can then be correlated with experimental spectra. researchgate.netresearchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry in structural elucidation. mdpi.comruc.dk The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the nuclear magnetic shielding tensors for a molecule. ruc.dknih.gov From these tensors, the isotropic chemical shifts (δ) for nuclei such as ¹H and ¹³C can be determined.

The accuracy of these predictions depends heavily on the chosen theoretical level, which includes the DFT functional (e.g., B3LYP, PBE1PBE, M06-2X) and the basis set (e.g., 6-311++G(d,p), TZVP). nih.govresearchgate.netufv.br By comparing the calculated chemical shifts with experimental values, researchers can confirm molecular structures, assign specific resonances to individual atoms, and investigate conformational isomers. mdpi.comnih.gov For instance, DFT calculations can help distinguish between different tautomers or stereoisomers by predicting their unique NMR signatures. ruc.dkufv.br

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the B3LYP functional and the 6-311++G(d,p) basis set.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| H (on C4) | ¹H | 2.85 | Methine proton on the chiral center |

| H (on C5) | ¹H | 3.30 (diastereotopic) | Methylene proton 'a' on C5 |

| H (on C5) | ¹H | 3.65 (diastereotopic) | Methylene proton 'b' on C5 |

| H (on CH₃) | ¹H | 1.25 | Methyl group protons |

| H (on NH₂) | ¹H | 5.50 | Amine protons (broad) |

| C3 | ¹³C | 158.2 | Carbon of the C=N bond |

| C4 | ¹³C | 45.5 | Chiral carbon with methyl group |

| C5 | ¹³C | 75.1 | Methylene carbon adjacent to oxygen |

| CH₃ | ¹³C | 21.8 | Methyl carbon |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. cardiff.ac.uk Computational methods can calculate these vibrational frequencies, offering a detailed picture of the molecule's dynamic behavior. researchgate.net DFT calculations are used to compute the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. longdom.orgscirp.org

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve the correlation with experimental data, these frequencies are typically multiplied by a scaling factor. longdom.orgscirp.org Theoretical vibrational analysis is invaluable for assigning specific absorption bands in an experimental IR spectrum or scattering peaks in a Raman spectrum to particular molecular motions, such as stretching, bending, or rocking of functional groups. researchgate.netscirp.org This detailed assignment helps confirm the presence of key structural features within the molecule.

The following table presents predicted vibrational frequencies for the key functional groups of this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

|---|---|---|---|

| N-H Symmetric Stretch | -NH₂ | 3410 | Medium |

| N-H Asymmetric Stretch | -NH₂ | 3505 | Medium |

| C-H Asymmetric Stretch | -CH₃ | 2985 | Strong |

| C-H Symmetric Stretch | -CH₂- | 2920 | Strong |

| C=N Stretch | Isoxazoline (B3343090) Ring | 1645 | Strong |

| N-H Scissoring | -NH₂ | 1610 | Medium |

| C-H Bend | -CH₃ / -CH₂- | 1460 | Medium |

| C-N Stretch | Amine C-N | 1315 | Medium |

| C-O Stretch | Isoxazoline Ring | 1050 | Strong |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into pathways, intermediates, and the energetic factors that govern the transformation.

The synthesis of the 4,5-dihydroisoxazole ring system is commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. nih.govmdpi.comresearchgate.net This type of reaction is pericyclic and can be modeled effectively using computational methods to understand its regioselectivity and stereoselectivity. nih.govresearchgate.net

Transition State (TS) theory is central to this analysis. A transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for reactants to become products. libretexts.orgresearchgate.net DFT calculations are employed to locate the geometry of the transition state and calculate its energy. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

By calculating the activation energies for all possible pathways (i.e., different regio- and stereochemical approaches), chemists can predict which product isomer will be favored. nih.gov For the synthesis of this compound, this analysis would involve modeling the reaction of an appropriate nitrile oxide with 2-methylpropene. The calculations would predict whether the observed regiochemistry is kinetically favored over other possibilities.

A hypothetical energy profile for the formation of a dihydroisoxazole ring is presented below.

| Reaction Pathway | Description | Calculated Activation Energy (Ea) (kcal/mol) | Relative Reaction Energy (ΔEr) (kcal/mol) |

|---|---|---|---|

| Pathway A (Favored Regioisomer) | Formation of the 4-methyl substituted ring | 15.5 | -25.0 |

| Pathway B (Disfavored Regioisomer) | Formation of the 5-methyl substituted ring | 18.2 | -22.5 |

Beyond the synthesis of the ring, computational chemistry can also explore its subsequent reactivity, such as ring-opening or rearrangement reactions. Reaction coordinate mapping is a technique used to visualize the entire energy landscape of a chemical transformation from reactants to products. hw.ac.ukmdpi.com

This is often accomplished using methods like Intrinsic Reaction Coordinate (IRC) calculations. mdpi.com An IRC calculation starts at a transition state structure and follows the steepest descent path down to the reactants on one side and the products on the other, mapping out the minimum energy path. mdpi.com This process can reveal the presence of intermediates, which are stable (or metastable) species that exist in valleys along the reaction coordinate between transition states. mdpi.com

For a molecule like this compound, reaction coordinate mapping could be used to study potential transformations, such as N-O bond cleavage, which is a characteristic reaction of the dihydroisoxazole heterocycle. The resulting energy profile would provide critical information on the feasibility of such a transformation and the structure of any intermediates or products formed. researchgate.net This method allows for a comprehensive understanding of the reaction mechanism beyond just the primary transition state. hw.ac.ukarxiv.org

Derivatization Strategies and Synthetic Utility of 4,5 Dihydroisoxazol 3 Amines

Construction of Complex Molecular Architectures Utilizing the Dihydroisoxazole (B8533529) Scaffold

The dihydroisoxazole core serves as a foundational element for the synthesis of diverse and complex molecules. Its unique structural and electronic properties facilitate its incorporation into various larger systems, including those with potential biological and material science applications.

The introduction of a phosphonate (B1237965) group to the dihydroisoxazole scaffold can significantly alter the biological activity of the parent molecule. tandfonline.com A facile synthetic route for creating phosphonate-linked dihydroisoxazoles involves an intramolecular silylnitronate-olefin cycloaddition (ISOC) reaction. tandfonline.com This method has been successfully employed to prepare various 3-(diethoxyphosphoryl)- and 5-bisphosphoryl-4,5-dihydroisoxazoles. tandfonline.com

Another prominent method for synthesizing phosphonated isoxazolines is through the 1,3-dipolar cycloaddition reaction of nitrile oxides with vinyl or allyl phosphonates. nih.govresearchgate.net This approach allows for the regioselective formation of the corresponding isoxazolines. researchgate.net For instance, phosphonated isoxazolinyl nucleosides have been prepared using this method for antiviral studies. nih.gov

A practical approach has also been developed for synthesizing an isoxazoline (B3343090) platform decorated with a 5-P(O)Me2 "magic" group, which contains a 3-substituent with an easy-to-modify functionality. nuph.edu.ua The base-promoted interaction of halogenoximes with dimethyl(vinyl)phosphine oxide under mild conditions has yielded various isoxazoline–dimethylphosphine oxide hybrids. nuph.edu.ua

| Method | Reactants | Product Type | Key Features |

|---|---|---|---|

| Intramolecular Silylnitronate-Olefin Cycloaddition (ISOC) | Nitroalkenes and organophosphorus reagents | 3-(Diethoxyphosphoryl)- and 5-bisphosphoryl-4,5-dihydroisoxazoles | Facile synthetic route. tandfonline.com |

| 1,3-Dipolar Cycloaddition | Nitrile oxides and vinyl/allyl phosphonates | Phosphonated isoxazolines | Regioselective. nih.govresearchgate.net |

| Base-Promoted Reaction | Halogenoximes and dimethyl(vinyl)phosphine oxide | Isoxazoline–dimethylphosphine oxide hybrids | Mild conditions. nuph.edu.ua |

Dihydroisoxazole derivatives can be incorporated into sulfonate esters, which are recognized for their significant role in organic synthesis and their interesting pharmacological properties. mdpi.com One synthetic approach involves a one-pot sequential strategy under sonication to produce compounds like (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179). mdpi.com This method utilizes a 1,3-dipolar cycloaddition between an alkene sulfonate and a substituted benzaldoxime. mdpi.com

The transformation of 3,5-bis(hydroxyphenyl)-1,2-isoxazoles into their sulfonate ester derivatives has also been described. bohrium.com This conversion is a useful synthetic strategy, as tosyl derivatives have multiple applications. bohrium.com

| Starting Material | Synthetic Strategy | Product |

|---|---|---|

| Alkene sulfonate and p-chlorobenzaldoxime | One-pot 1,3-dipolar cycloaddition under sonication | (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate mdpi.com |

| 3,5-bis(hydroxyphenyl)-1,2-isoxazoles | Derivatization to sulfonate esters | Regio-isomeric isoxazole (B147169) bis(p-tolylsulfonates) bohrium.com |

The fusion of the isoxazole ring with other heterocyclic systems, such as triazoles, has emerged as a promising strategy for generating novel therapeutic agents. mdpi.com These hybrid molecules often exhibit enhanced biological activities. mdpi.com A common synthetic route to isoxazole-triazole hybrids involves a multi-step approach, often culminating in a 1,3-dipolar cycloaddition reaction. mdpi.comnih.gov For instance, novel isoxazole-triazole conjugates have been efficiently synthesized from 3-formylchromone as a starting material. mdpi.comnih.gov The strategy often involves the construction of the isoxazole ring, followed by a Sonogashira ethynylation and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which ensures high yields and excellent regioselectivity. researchgate.net

Spirocyclic isoxazolines are a class of compounds that have garnered interest due to their potential as anticancer agents. nih.gov Their synthesis can be achieved through a 1,3-dipolar cycloaddition followed by an intramolecular cyclization of a pendant hydroxyl or carboxylic acid group. nih.gov This method has been used to create a series of structurally diverse 4-bromo spiro-isoxazolines with various aromatic and aliphatic substituents at the 3-position. nih.gov

An efficient multigram synthesis of spirocyclic and fused isoxazoline building blocks has been developed via a regioselective 1,3-dipolar cycloaddition reaction of 2-chloro-2-(hydroxyimino)acetate and carbo- or heterocyclic alkenes with exocyclic C=C double bonds. bohrium.com Additionally, a [3 + 2] cycloaddition of indanone-derived nitrones with alkynes under mild conditions provides a straightforward method for the synthesis of diverse spirocyclic indenyl isoxazolines. nih.gov

Role as Key Intermediates in Multi-Step Organic Synthesis

Beyond their use as scaffolds for complex molecules, 4,5-dihydroisoxazol-3-amines and related derivatives are valuable intermediates in multi-step organic synthesis. Their ability to be transformed into other functional groups makes them versatile synthons.

4,5-Dihydroisoxazole derivatives are considered synthetic equivalents of β-hydroxy ketones and γ-amino alcohols. tandfonline.com The reductive cleavage of the N-O bond in the isoxazoline ring is a key transformation that unmasks these functionalities. For example, the reductive cleavage of a 4-isoxazoline with zinc powder and ammonium (B1175870) chloride can yield an allylic alcohol. nih.gov This highlights the utility of the dihydroisoxazole moiety as a masked form of these important functional groups, allowing for their strategic introduction into complex molecules.

Building Blocks for Modified Natural Products

The 4,5-dihydroisoxazole ring, also known as an isoxazoline ring, is a valuable heterocyclic scaffold utilized in medicinal chemistry to modify the structure of natural products. This strategy aims to enhance potency, improve pharmacokinetic profiles, or explore structure-activity relationships. The compound 4-Methyl-4,5-dihydroisoxazol-3-amine serves as a versatile building block in this context, offering a rigid, three-dimensional core with a reactive primary amine handle for synthetic elaboration.

The incorporation of the dihydroisoxazole moiety into a natural product can impart several beneficial properties. The ring system is more metabolically stable than many common functional groups, such as esters or amides, and its defined stereochemistry can be used to control the spatial arrangement of appended functionalities. The 3-amine group on the scaffold is a key feature, providing a nucleophilic site for conjugation to the core of a natural product or for the attachment of pharmacophoric fragments.

Synthetic strategies often involve the coupling of the this compound synthon to a natural product scaffold that has been functionalized with a suitable electrophile. For instance, the amine can react with carboxylic acids, activated esters, or aldehydes on a natural product to form stable amide or imine linkages. This approach allows for the systematic exploration of how the size, shape, and electronic properties of the dihydroisoxazole unit influence the biological profile of the parent natural product.

Table 1: Examples of Natural Product Classes Modified with Dihydroisoxazole Scaffolds

| Natural Product Class | Rationale for Dihydroisoxazole Incorporation | Potential Role of this compound |

| Alkaloids | Introduce a rigid, polar heterocyclic system to explore new binding interactions and improve metabolic stability. | The amine handle allows for direct attachment to the alkaloid core, while the 4-methyl group can probe specific hydrophobic pockets. |

| Terpenoids | Replace flexible alkyl chains or labile functional groups with a more constrained and robust heterocyclic core. | Provides a compact, sp³-rich fragment that can mimic or replace parts of the terpenoid skeleton, with the amine serving as an anchor point. |

| Polyketides | Serve as a bioisosteric replacement for amide or ester functionalities, potentially enhancing cell permeability and stability. | The dihydroisoxazole core acts as a stable mimic, and derivatization of the 3-amine allows for fine-tuning of physicochemical properties. |

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

Influence of Substituents on Molecular Interactions (excluding specific biological activities)

From a chemical perspective, the structure of this compound is defined by three key components that dictate its potential for non-covalent molecular interactions: the dihydroisoxazole core, the 3-amine substituent, and the 4-methyl substituent. Understanding the influence of these groups is fundamental to rational ligand design.

The dihydroisoxazole ring is a polar heterocyclic system. The oxygen and nitrogen atoms are both potential hydrogen bond acceptors, allowing the core to engage with hydrogen bond donors in a target protein or receptor. The partially saturated nature of the ring results in a non-planar, three-dimensional conformation, which is a significant departure from flat aromatic systems. This defined spatial structure can be crucial for achieving selective binding.

The 3-amine group is a primary determinant of the molecule's interactive properties. As a primary amine, it is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. Its basicity allows for the formation of ionic interactions or salt bridges if it becomes protonated at physiological pH. This group is the principal vector for derivatization, where its modification to amides, sulfonamides, or substituted amines directly modulates the steric and electronic profile of the entire molecule.

Table 2: Contribution of Molecular Fragments to Non-Covalent Interactions

| Molecular Fragment | Potential Interaction Types | Chemical Rationale |

| Dihydroisoxazole Oxygen | Hydrogen Bond Acceptor | The lone pairs on the electronegative oxygen atom can accept a hydrogen bond from a donor group. |

| Dihydroisoxazole Nitrogen | Hydrogen Bond Acceptor | The lone pair on the nitrogen atom can participate in hydrogen bonding. |

| 3-Amine (-NH₂) Group | Hydrogen Bond Donor, Hydrogen Bond Acceptor, Ionic Interaction | The N-H bonds can donate hydrogen bonds. The nitrogen lone pair can accept a hydrogen bond. The group can be protonated to form a cation. |

| 4-Methyl (-CH₃) Group | Hydrophobic Interaction, van der Waals Forces | As a non-polar alkyl group, it interacts favorably with lipophilic regions and provides steric bulk. |

Ligand Design and Modification Principles Based on Dihydroisoxazole Core

The this compound scaffold provides a robust platform for ligand design, offering a combination of structural rigidity, three-dimensionality, and tunable functionality. Several key principles guide its use in the development of new molecular entities.

First, the dihydroisoxazole core serves as a bioisostere for other common chemical groups. Bioisosterism is a strategy used to replace one functional group with another while retaining the desired biological activity, often to improve physicochemical properties. ufrj.brdrughunter.com The 3-amino-dihydroisoxazole moiety can be viewed as a stable, non-hydrolyzable mimic of an amide or a reverse sulfonamide, capable of replicating key hydrogen bonding patterns. nih.gov This replacement can enhance metabolic stability and improve oral bioavailability.

Second, the scaffold provides well-defined vectors for modification . The primary point for derivatization is the 3-amine group. Attaching different substituents to this amine allows chemists to systematically probe the chemical space around the core scaffold to optimize binding affinity and selectivity. This is a common strategy in creating focused libraries of compounds for screening. nuph.edu.ua

Third, the inherent stereochemistry and rigidity of the scaffold are critical design elements. Unlike flexible aliphatic chains, the dihydroisoxazole ring holds substituents in a more defined spatial orientation. The methyl group at the C4 position further refines this three-dimensional shape. This conformational constraint reduces the entropic penalty upon binding to a target, which can lead to higher affinity. Judicious placement of substituents on this rigid core allows for precise positioning of functional groups to engage in specific interactions with a biological target.

Table 3: Ligand Modification Strategies for the this compound Core

| Modification Site | Strategy | Chemical Principle |

| 3-Amine Group | Acylation/Sulfonylation | Convert the amine into a neutral amide or sulfonamide to modulate hydrogen bonding capacity and polarity. |

| 3-Amine Group | Reductive Amination | Introduce larger, more complex substituents to explore larger regions of a binding pocket. |

| Dihydroisoxazole Ring | Bioisosteric Replacement | Utilize the entire scaffold as a replacement for labile groups like amides or esters to improve pharmacokinetic properties. |

| 4-Methyl Group | Homologation/Substitution | Replace the methyl group with larger alkyl or functionalized groups to fine-tune steric fit and hydrophobic interactions. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Currently, there are no specific, optimized synthetic routes reported for 4-Methyl-4,5-dihydroisoxazol-3-amine . Future research should prioritize the development of efficient and environmentally benign methods for its preparation. Drawing inspiration from the synthesis of related 3-amino-4,5-dihydroisoxazoles, several promising strategies can be envisioned.

One potential approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkene. mdpi.com For the synthesis of This compound , this would likely involve the reaction of cyanamide (B42294) (or a protected version) with crotonaldehyde (B89634) oxime, which would serve as the precursor to the required nitrile oxide. The regioselectivity of this cycloaddition will be a critical factor to control.

Another avenue for exploration is the adaptation of methods used for the synthesis of 3-aminoisoxazoles from β-ketonitriles and hydroxylamine (B1172632). While these methods typically yield isoxazoles, modifications to the reaction conditions, such as lower temperatures and careful pH control, might favor the formation of the dihydroisoxazole (B8533529) ring system. organic-chemistry.org

Future synthetic research should also focus on sustainable methodologies, such as employing green solvents, catalysts, and energy sources like ultrasound irradiation, which has been shown to be effective in the synthesis of other isoxazoline (B3343090) derivatives. mdpi.commdpi.com A comparative study of different synthetic approaches would be invaluable, and the results could be presented in a data table to highlight the most promising routes in terms of yield, purity, and sustainability.

Table 1: Proposed Synthetic Routes for this compound

| Route | Precursors | Proposed Conditions | Potential Advantages |

| A | Cyanamide, Crotonaldehyde Oxime | 1,3-Dipolar Cycloaddition | Atom economy, potential for stereocontrol |

| B | 3-Cyanobutan-2-one, Hydroxylamine | Modified Isoxazole (B147169) Synthesis | Readily available starting materials |

| C | N-allylcyanamide, Nitrile Oxide | Catalytic Cycloaddition | Potential for asymmetric synthesis |

This table presents hypothetical routes for future investigation.

Exploration of Under-Investigated Reaction Pathways and Transformations

The reactivity of the 3-amino-4,5-dihydroisoxazole scaffold is not extensively documented, presenting a significant opportunity for fundamental chemical research. For This compound , the presence of a primary amine group offers a rich platform for a variety of chemical transformations.

Future studies should investigate the derivatization of the amino group through reactions such as acylation, sulfonylation, and reductive amination. These transformations would lead to a diverse library of novel compounds with potentially interesting biological activities. The stability of the dihydroisoxazole ring under these reaction conditions would need to be carefully evaluated.

Furthermore, the N-O bond of the dihydroisoxazole ring is known to be susceptible to cleavage under certain reductive or oxidative conditions, providing access to valuable acyclic structures like β-hydroxy amino ketones or γ-amino alcohols. mdpi.com A systematic investigation into the ring-opening reactions of This compound could unveil novel synthetic pathways to complex acyclic molecules.

The development of catalytic cross-coupling reactions involving the dihydroisoxazole ring would also be a valuable area of research. For instance, methods analogous to the Buchwald-Hartwig amination could potentially be applied to functionalize the heterocyclic core.

Advanced Computational Modeling for Deeper Mechanistic Understanding

In the absence of experimental data, computational chemistry provides a powerful tool to predict the properties and reactivity of This compound . Density Functional Theory (DFT) calculations, which have been successfully applied to other dihydroisoxazole systems, can offer significant insights. mdpi.comresearchgate.netresearchgate.net

Future computational studies should focus on optimizing the geometry of the molecule and calculating key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comresearchgate.net This information can help in predicting the molecule's reactivity and potential for participation in various chemical reactions. The calculated HOMO-LUMO energy gap can provide an indication of the molecule's kinetic stability. mdpi.comresearchgate.net

Molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. This would be particularly useful in understanding the regioselectivity of reactions involving this compound.

Furthermore, computational modeling can be employed to investigate the mechanisms of the proposed synthetic routes and reaction pathways. By calculating the transition state energies, it would be possible to predict the feasibility of different reactions and guide experimental design.

Table 2: Predicted Electronic Properties of this compound (Illustrative DFT Calculation Results)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.8 D | Influences intermolecular interactions |

This table presents hypothetical data that could be generated through future computational studies.

Synthesis of Diverse this compound Analogs for Chemical Space Exploration

The synthesis of a diverse library of analogs based on the This compound scaffold is a crucial step towards exploring its chemical space and identifying compounds with potential applications. mdpi.comnih.gov This exploration can be guided by the principles of medicinal chemistry and materials science.

One approach would be to systematically modify the substituents on the dihydroisoxazole ring. For example, replacing the methyl group at the 4-position with other alkyl or aryl groups could significantly impact the molecule's properties. Similarly, derivatization of the 3-amino group, as discussed in section 7.2, would generate a wide range of amides, sulfonamides, and other derivatives.

Combinatorial chemistry techniques could be employed to rapidly generate a large number of analogs. The development of a solid-phase synthesis strategy for This compound would greatly facilitate the creation of such a library.